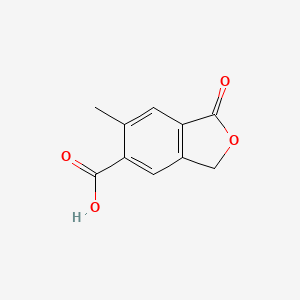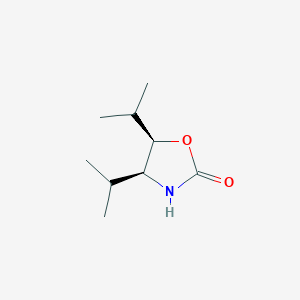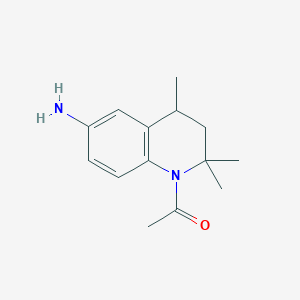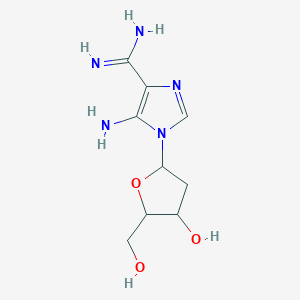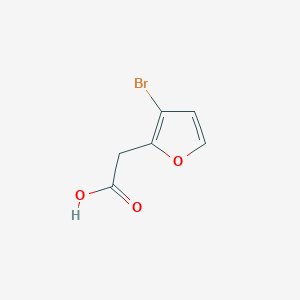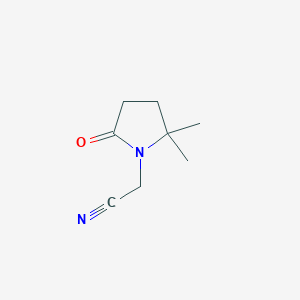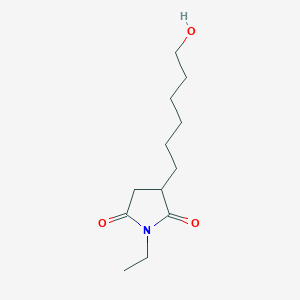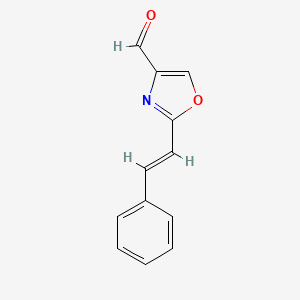
2-Styryloxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Styryloxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a styryl group attached to the oxazole ring, with an aldehyde functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Styryloxazole-4-carbaldehyde typically involves the condensation of styryl derivatives with oxazole precursors. One common method includes the reaction of styryl bromide with oxazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Styryloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The styryl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as Lewis acids.
Major Products:
Oxidation: 2-Styryloxazole-4-carboxylic acid.
Reduction: 2-Styryloxazole-4-methanol.
Substitution: Various substituted styryl derivatives.
Scientific Research Applications
2-Styryloxazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Styryloxazole-4-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The styryl group may also interact with cellular membranes and other biomolecules, contributing to its biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2-Styrylthiazole-4-carbaldehyde: Similar structure with a thiazole ring instead of an oxazole ring.
2-Styrylbenzoxazole-4-carbaldehyde: Contains a benzoxazole ring, offering different electronic properties.
2-Styrylbenzothiazole-4-carbaldehyde: Features a benzothiazole ring, which may influence its reactivity and biological activity.
Uniqueness: 2-Styryloxazole-4-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ |
InChI Key |
DIPCBOKEESSSLI-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CO2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


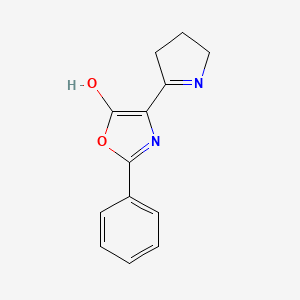
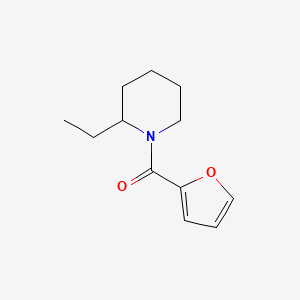
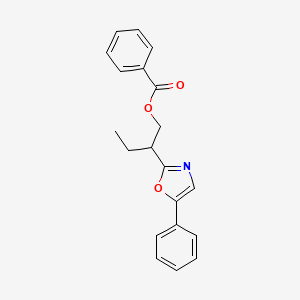
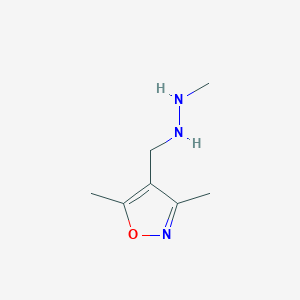
![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)

